molecular formula C15H12ClNO B140679 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride CAS No. 33948-19-5

10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride

Cat. No. B140679
CAS RN: 33948-19-5
M. Wt: 257.71 g/mol
InChI Key: COHHZMJBMIHLGF-UHFFFAOYSA-N
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Description

10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride is a tricyclic heterocyclic compound . It is also known by other names such as Iminobibenzyl, Iminodibenzyl, and 2,2’-Iminodibenzyl . It is used as an intermediate in the synthesis of many anticonvulsant drugs .


Synthesis Analysis

This compound can be synthesized from 5H-dibenzo[b,f]azepine . It may also be used in the preparation of trans-10,11-dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride via bromination using bromine . It can also be used to prepare urea derivatives, which are potent P2X4 receptor (purinergic receptor) antagonists .


Molecular Structure Analysis

The molecular formula of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride is C14H13N . Its molecular weight is 195.2597 . The IUPAC Standard InChI is InChI=1S/C14H13N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-8,15H,9-10H2 .


Chemical Reactions Analysis

10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride may be used in the preparation of trans-10,11-dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride via bromination using bromine . It may also be used to prepare urea derivatives, which are potent P2X4 receptor (purinergic receptor) antagonists .


Physical And Chemical Properties Analysis

The melting point of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride is 105-108 °C . Its molecular weight is 195.26 .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride”, also known as “Iminodibenzyl-5-carbonyl chloride”, focusing on unique applications:

Synthesis of Pharmacologically Important Derivatives

This compound serves as a starting material for preparing pharmacologically significant dibenzoazepine-pyridazine derivatives, which have potential therapeutic applications .

Intermediate for Aminophenol Derivatives

It is used to synthesize key intermediates like 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one, which are precursors to aminophenol derivatives .

Preparation of Urea Derivatives

The compound is utilized in the preparation of urea derivatives that act as potent P2X4 receptor antagonists, which are important in purinergic signaling .

Synthesis of Novel Host Materials

It forms the basis for designing and synthesizing novel host materials with variations in substructures for donor groups, impacting electronic and photophysical properties .

Analytical Studies in Drug Development

Iminodibenzyl-5-carbonyl chloride is used in analytical studies during commercial production of drugs like Carbamazepine and for regulatory filings such as ANDA & DMF to FDA .

Synthesis of Biologically Active Compounds

The compound is pivotal in synthesizing antihypertensive agents, antitumor drugs, and antimicrobial agents, contributing to advancements in medical treatments .

Manufacture of Dyes, Pigments, and Polymers

Its application extends to the chemical industry where it is used in the manufacture of various dyes, pigments, and polymers due to its reactive chloride group .

Safety and Hazards

The compound is classified as a skin sensitizer . It has a hazard statement of H317, which indicates that it may cause an allergic skin reaction . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

The compound is an intermediate in the synthesis of many anticonvulsant drugs . It is also used in the synthesis of 10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride , which is an intermediate for a synthesis process of oxcarbazepine, an anticonvulsant drug that is used to treat epilepsy . Therefore, its future directions may include its use in the development of new anticonvulsant drugs.

properties

IUPAC Name

5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHHZMJBMIHLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187566
Record name 10,11-Dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride

CAS RN

33948-19-5
Record name 10,11-Dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride
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Record name 10,11-Dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride
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Record name 10,11-Dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride
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Record name 10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride in the synthesis of new compounds?

A1: 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride serves as a key building block in the synthesis of new polycyclic compounds containing dibenzo[b,f]azepine and 10,11-dihydrodibenzo[b,f]azepine moieties []. It reacts with various amines, like 1-phenylpiperazine and pyrrolidine, to form amide derivatives [].

Q2: How is 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride used in the development of chiral stationary phases for HPLC?

A2: Researchers utilized 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride to modify (S)-leucinol in the development of new chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) []. These CSPs were designed for the chiral separation of various compounds, including π-acidic amino acid derivatives and π-basic compounds [].

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